LL-K8-22

Triple-Negative Breast Cancer CDK8 Anti-Proliferative

Researchers studying CDK8/cyclin C biology often face a critical limitation: standard inhibitors only block kinase activity, leaving scaffolding functions intact. LL-K8-22 is a PROTAC-based degrader that eliminates both CDK8 and cyclin C proteins, enabling true loss-of-function studies. - Mechanism: Induces simultaneous degradation of CDK8 and cyclin C, not CDK19, for high-selectivity target dissection. - Efficacy: Exhibits 5-fold greater anti-proliferative potency than inhibitor BI-1347 in TNBC models (MDA-MB-468). - Phenotype: Produces persistent STAT1 phosphorylation suppression, ideal for washout or long-term in vivo assays. Supplied for research use only with reliable global logistics.

Molecular Formula C37H43N5O
Molecular Weight 573.8 g/mol
Cat. No. B12395665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-K8-22
Molecular FormulaC37H43N5O
Molecular Weight573.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87
InChIInChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2
InChIKeyWXQLBECTYSLDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LL-K8-22 Research Overview


LL-K8-22 is a PROTAC-based small-molecule degrader that targets the CDK8-cyclin C complex [1]. It was developed from the CDK8 inhibitor BI-1347 via hydrophobic tagging to achieve simultaneous degradation of both CDK8 and cyclin C [1]. This compound is supplied for research use only and has demonstrated unique degradation selectivity and durable downstream signaling suppression [1][2]. It is relevant for projects investigating transcriptional control and oncogenic pathways in triple-negative breast cancer (TNBC) models [2].

Mechanism PROTAC degrader, not kinase inhibitor Removes CDK8-cyclin C complex
Selectivity CDK19-sparing degradation Enables CDK8-specific pathway dissection
Signaling Sustained downstream suppression Reported durable STAT1 phosphorylation blockade

LL-K8-22 vs. CDK8 Inhibitors


LL-K8-22 is a degrader, not an inhibitor; it eliminates both CDK8 and cyclin C protein levels, whereas standard inhibitors like BI-1347 only block kinase activity [1]. This mechanism yields a distinct downstream effect: LL-K8-22 suppresses STAT1 phosphorylation more persistently than BI-1347 [1]. Additionally, LL-K8-22 shows 5-fold greater anti-proliferative potency than BI-1347 in MDA-MB-468 cells [1]. Substituting with a traditional CDK8 inhibitor would fail to degrade cyclin C, missing the unique biology LL-K8-22 enables [2].

Target Degrader
LL-K8-22
Depletes CDK8 & cyclin C; sustained STAT1 suppression
Kinase Inhibitor
e.g. BI-1347
Blocks kinase activity only; cyclin C retained; transient signaling block
Biological divergence
Inhibitors preserve cyclin C functions; degradation required for full complex removal.
Assay response shift
Reported anti-proliferative response may differ; target engagement duration not equivalent.

LL-K8-22 Differentiating Evidence


Anti-Proliferative Advantage Over BI-1347

In MDA-MB-468 triple-negative breast cancer cells, LL-K8-22 exhibited a 5-fold increase in anti-proliferative potency compared to its parental CDK8 inhibitor, BI-1347 [1]. This demonstrates that degradation of the CDK8-cyclin C complex yields a significantly stronger cellular effect than simple kinase inhibition.

Anti-proliferative comparison
Head-to-head
5-fold over BI-1347 in MDA-MB-468 cells
Supports anti-proliferative endpoint review in TNBC models
Context-dependent; model-specific review
Triple-Negative Breast Cancer CDK8 Anti-Proliferative

CDK8 Selectivity Over CDK19

LL-K8-22 significantly degrades CDK8 while sparing CDK19, its highly homologous paralog [1]. Immunoblot and proteomic studies confirmed no reduction in CDK19 levels, nor any degradation of other cyclin proteins besides cyclin C [1]. This selectivity is crucial for studies requiring precise dissection of CDK8-specific functions without off-target degradation.

CDK8 vs CDK19 selectivity
Head-to-head
CDK8 degraded; CDK19 and other cyclins spared
Enables CDK8-specific loss-of-function attribution
Proteomic confirmation; immunoblot-validated
Kinase Selectivity PROTAC CDK8/CDK19

Dual CDK8 and Cyclin C Degradation

LL-K8-22 induces synchronous degradation of both CDK8 and cyclin C with DC50 values of 2.52 μM and 2.64 μM, respectively, in MDA-MB-468 cells [1]. This is the first reported small molecule capable of degrading cyclin C, a previously undruggable target [1]. No other commercially available CDK8 tool compounds achieve this dual degradation profile.

Dual CDK8/cyclin C DC50
Class-level
CDK8: 2.52 μM; cyclin C: 2.64 μM
First-reported cyclin C degrader; supports cyclin C biology
Class-level inference; validate in your models
PROTAC Degrader Cyclin C

Sustained STAT1 Phosphorylation Suppression

LL-K8-22 suppresses STAT1 Ser727 phosphorylation more persistently than the inhibitor BI-1347, indicating a more durable blockade of CDK8-cyclin C downstream signaling [1]. This persistent effect is attributed to the degradation mechanism, which removes the target proteins rather than transiently inhibiting their activity.

STAT1 suppression persistence
Head-to-head
More persistent than BI-1347 (time-course)
Supports sustained signaling blockade studies
Qualitative difference; endpoint review required
STAT1 Signaling CDK8

E2F/MYC Transcriptional Program Inhibition

RNA-sequencing analysis revealed that LL-K8-22 inhibits carcinogenic transcriptional programs driven by E2F and MYC [1]. This transcriptional reprogramming is a downstream consequence of CDK8-cyclin C degradation and represents a key mechanistic differentiator from simple kinase inhibition.

E2F/MYC transcriptional block
Context-dependent
RNA-seq inhibition of E2F/MYC programs in MDA-MB-468
Supports transcriptional reprogramming endpoint interpretation
No direct comparator; pathway-context evidence
Transcriptional Inhibition E2F MYC

LL-K8-22 Research Applications


CDK8-Specific Cancer Research

Because LL-K8-22 degrades CDK8 without affecting CDK19, it is ideal for dissecting CDK8-specific roles in transcription, cell cycle regulation, or tumor progression. Use LL-K8-22 in TNBC or other cancer models to attribute phenotypes directly to CDK8 loss-of-function [1].

Cyclin C Biology and Targeting

LL-K8-22 is the first small molecule capable of degrading cyclin C. Employ it to study cyclin C's poorly understood functions, including its role in transcriptional regulation, metabolism, or as a potential therapeutic target [1].

Sustained Inhibition for Long-Term Assays

The persistent suppression of STAT1 phosphorylation by LL-K8-22 makes it suitable for experiments requiring durable pathway blockade, such as washout studies, prolonged incubations, or in vivo models where sustained target engagement is critical [1].

Degradation vs. Inhibition in Chemical Biology

Compare LL-K8-22 head-to-head with the inhibitor BI-1347 to elucidate functional differences between CDK8-cyclin C degradation versus kinase inhibition. This provides a powerful tool for studying the impact of protein removal versus activity blockade in cellular systems [1].

Application
Selection Property
Validation Focus
CDK8-specific cancer model studies
CDK19-sparing degradation
CDK8 loss-of-function phenotype attribution
Cyclin C biology research
First-reported small-molecule cyclin C degrader
Cyclin C functional endpoint validation
Long-duration pathway inhibition
Persistent STAT1 suppression
Washout resistance and sustained target engagement
Degradation vs inhibition comparison
PROTAC vs kinase inhibitor pair (BI-1347)
Functional consequences of protein removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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